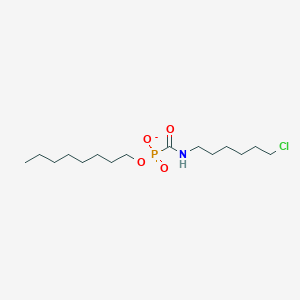
1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- typically involves multicomponent condensation methods. These methods often use active methylene compounds, arylglyoxals, and cyclic enaminones . For example, the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines can yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions such as solvent choice, reagent sequence, and temperature to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroindole to an indole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or boron trifluoride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to multiple receptors, influencing cellular processes and pathways . For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- 1H-Indole, 1,2-dimethyl-
- 4,5,6,7-Tetrahydroindole
- 1,5,6,7-Tetrahydro-4H-indol-4-one
Comparison: 1H-Indole, 4,5,6,7-tetrahydro-1,2-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
62372-19-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1,2-dimethyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C10H15N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h7H,3-6H2,1-2H3 |
InChI Key |
ROHJWBQWTCRCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Ethoxyphenyl)methoxy]benzoyl chloride](/img/structure/B14532368.png)

![N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B14532376.png)
![5-[2-(2-Hydroxyethoxy)ethoxy]-5-oxopentanoate](/img/structure/B14532379.png)

![Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14532400.png)




![3-[3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14532433.png)

